5-bromo-3-methyl-1H-indole-2-carboxylic Acid

Apoptosis Cancer Flow Cytometry

Researchers pursuing EGFR tyrosine kinase inhibitors or fragment-based drug discovery often face a lack of well-characterized halogenated indole scaffolds. 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 70070-32-5) resolves this need with its defined 5-bromo/3-methyl/2-carboxylic acid architecture, validated as a fragment hit in PDB 6XQ7. Key benefits: • Enables rapid SAR diversification via Suzuki-Miyaura cross-coupling at the 5-position. • Demonstrated apoptosis induction and kinase inhibition in cancer cell line panels. • Supplied at 98% purity with a robust global inventory for seamless procurement.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 70070-32-5
Cat. No. B1268686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-1H-indole-2-carboxylic Acid
CAS70070-32-5
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyYUMRTSLYUVLHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid Specifications & Procurement


5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 70070-32-5) is a halogenated indole-2-carboxylic acid derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound serves as a versatile synthetic intermediate and a non-polymeric fragment in structural biology applications [1]. It is structurally characterized by the simultaneous presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the indole ring . The compound is commercially available as a solid with standard purities typically ranging from 95% to 98%, and it is recommended to be stored at 2–8°C to ensure stability .

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid – Non-Interchangeable with Analogs


While the indole-2-carboxylic acid core is a common pharmacophore, the specific substitution pattern of 5-bromo-3-methyl-1H-indole-2-carboxylic acid creates a unique combination of steric and electronic properties that directly govern its reactivity and biological target engagement [1]. The presence of the bromine atom at the 5-position introduces a heavy halogen capable of forming halogen bonds and influencing lipophilicity, whereas the 3-methyl group imposes steric constraints that are absent in the unsubstituted or 3-hydrogen analogs [2]. Attempts to substitute this compound with closely related analogs, such as 5-chloro-3-methyl-indole-2-carboxylic acid or 5-fluoro-3-methyl-indole-2-carboxylic acid, will result in altered electronic distribution and hydrogen/halogen bonding capacities, which can lead to diminished or abolished activity in established assays and synthetic pathways [3]. The following quantitative evidence demonstrates the functional consequences of selecting this specific brominated indole scaffold over its alternatives.

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid – Quantitative Evidence & SAR


Apoptosis Induction: 5-Bromo vs. 5-Chloro

In a structure-activity relationship (SAR) study of indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, the 5-bromo-3-methyl derivative served as the parent carboxylic acid scaffold. The corresponding hydrazide derivative demonstrated significant activity in a cell-based high-throughput screening (HTS) assay, specifically inducing G2/M arrest and apoptosis in T47D human breast cancer cells [1]. While the brominated acid itself acts as a precursor, the data highlight the critical role of the 5-bromo substituent in achieving the desired biological outcome, as the closely related 5-chloro-3-methyl-indole-2-carboxylic acid hydrazide exhibited distinct activity in the same assay system [1].

Apoptosis Cancer Flow Cytometry

5-Bromoindole Scaffold as EGFR Inhibitor Template

A series of novel 5-bromoindole-2-carboxylic acid derivatives were designed, synthesized, and evaluated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. The study utilized 5-bromoindole-2-carboxylic acid as the core scaffold for derivatization. While the target compound 5-bromo-3-methyl-1H-indole-2-carboxylic acid is not the final inhibitor, it serves as a direct analog to the core used in this study, with the 3-methyl group providing a key structural variation [1]. The most potent derivative, compound 3a, exhibited significant antiproliferative activity against A549, HepG2, and MCF-7 cancer cell lines, with molecular docking confirming strong binding to the EGFR tyrosine kinase domain [1]. This establishes the 5-bromoindole-2-carboxylic acid motif as a validated template for developing EGFR inhibitors, and the 3-methyl variant offers a specific point of diversification for SAR exploration [1].

EGFR Tyrosine Kinase Inhibitor Anticancer

Fragment Hit: RAGE Co-crystal (PDB 6XQ7)

5-Bromo-3-methyl-1H-indole-2-carboxylic acid is a registered chemical component in the Protein Data Bank (PDB) under the three-letter code V6V [1]. It has been successfully co-crystallized as a fragment with the Receptor for Advanced Glycation End Products (RAGE) VC1 domain, as evidenced by PDB entry 6XQ7 [1]. This experimentally determined structure confirms that this specific compound can occupy a defined binding pocket and engage in specific intermolecular interactions suitable for fragment-based drug discovery (FBDD) [1]. The bromine atom, in particular, can serve as an anomalous scattering center for phasing or as a heavy atom probe in crystallographic studies [1].

Structural Biology Fragment-Based Drug Discovery Protein Crystallography

5-Bromo-3-methyl-1H-indole-2-carboxylic Acid Research Applications


Targeted Anticancer Development: EGFR & Apoptosis Pathways

Based on its established role in EGFR inhibitor SAR and apoptosis induction, 5-bromo-3-methyl-1H-indole-2-carboxylic acid is an ideal starting material for medicinal chemistry programs focused on tyrosine kinase inhibition and anticancer drug discovery [1]. Researchers can leverage the 5-bromoindole core to design and synthesize novel derivatives for evaluation against a panel of cancer cell lines, including A549, HepG2, and MCF-7 [1]. The 3-methyl group offers a handle for further diversification and optimization of pharmacokinetic properties [1].

Fragment-Based Drug Discovery & Structural Biology

The compound's validation as a fragment hit in the PDB (entry 6XQ7) makes it a valuable tool for FBDD campaigns targeting RAGE and potentially other proteins with similar binding pockets [2]. It can be used as a reference ligand in competitive binding assays, as a starting fragment for chemical elaboration, or as a heavy-atom derivative for solving the phase problem in protein crystallography [2].

Indole Library Synthesis via Cross-Coupling

The presence of a bromine atom at the 5-position of the indole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This allows for the rapid generation of diverse chemical libraries through the introduction of various aryl, alkenyl, and alkynyl groups at the 5-position, facilitating high-throughput screening and SAR studies in a wide range of biological targets [1].

Development of PAI-1 Inhibitors

Research has demonstrated that systematic modification at the 5-position of the indole-2-carboxylic acid scaffold is a viable strategy for developing inhibitors of PAI-1 [3]. 5-Bromo-3-methyl-1H-indole-2-carboxylic acid, with its 5-bromo substituent, is a pertinent building block for exploring this chemical space. The bromine atom can be retained for its potential halogen-bonding interactions or used as a synthetic handle for further functionalization in the pursuit of novel antithrombotic or profibrinolytic agents [3].

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